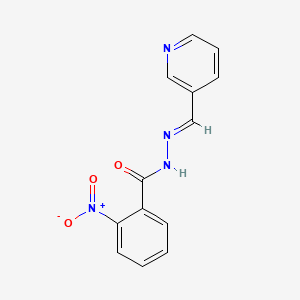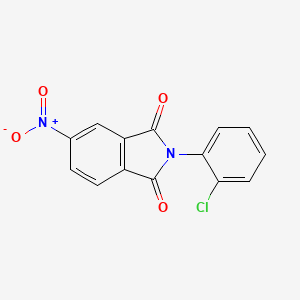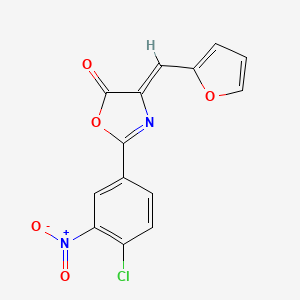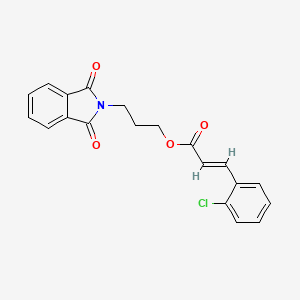
2-nitro-N'-(3-pyridinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a pyridine ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-nitrobenzohydrazide with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: Formation of 2-amino-N’-[(E)-(pyridin-3-yl)methylidene]benzohydrazide.
Substitution: Formation of substituted benzohydrazides.
Condensation: Formation of Schiff bases.
Scientific Research Applications
2-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to form coordination complexes with metals makes it a candidate for developing metal-based drugs.
Material Science: The compound’s structural properties make it useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyridine ring and hydrazide moiety can form coordination complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- 4-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- 2-NITRO-N’-[(E)-(PHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
2-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the position of the nitro group and the pyridine ring, which influence its chemical reactivity and biological activity. The specific arrangement of these functional groups allows for unique interactions with biological targets and distinct chemical properties compared to its analogs.
Properties
CAS No. |
19209-73-5 |
|---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-nitro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-5-1-2-6-12(11)17(19)20)16-15-9-10-4-3-7-14-8-10/h1-9H,(H,16,18)/b15-9+ |
InChI Key |
BXYKVVNZXJZQTH-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CN=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11698104.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)

![(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide](/img/structure/B11698129.png)
![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11698158.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11698169.png)

![(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698187.png)
